Home > Products > Screening Compounds P43756 > 3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile
3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile -

3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile

Catalog Number: EVT-5061357
CAS Number:
Molecular Formula: C17H17N5O4
Molecular Weight: 355.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

  • Compound Description: This series of compounds acts as selective TYK2 inhibitors and shows promise in treating inflammatory bowel disease (IBD). Specifically, compound 14l demonstrates good potency and selectivity for TYK2 over other JAK kinases. In a colitis model, 14l effectively reduced pro-inflammatory cytokines and alleviated inflammation symptoms. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound was synthesized and characterized using spectroscopic methods like FT-IR, NMR, and LCMS. While its specific biological activities were not discussed in the paper, its structure suggests potential biological activity due to the presence of various pharmacophores. []

1-[5-(Anthracen-9-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

  • Compound Description: This compound's crystal structure reveals a significant distortion in the anthryl fragment due to steric repulsion with the pyrazoline ring. The study highlights how substituent size and orientation can influence the overall conformation and potential biological activity of pyrazoline derivatives. []

4-(3-(4-Bromophenyl))- 5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound B8)

  • Compound Description: Compound B8 was evaluated for its toxicological effects on rainbow trout. Results indicate that exposure to B8 induced oxidative stress in the fish's liver and gills, leading to potential tissue damage and hematological changes. This study emphasizes the importance of evaluating the potential environmental impact of synthesized compounds. []

1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone

  • Compound Description: This compound's crystal structure, characterized by X-ray diffraction, revealed specific spatial arrangements and intermolecular interactions. These insights contribute to understanding the structural features and potential biological activity of this class of compounds. []
  • Compound Description: This compound's molecular structure, electronic properties, and vibrational spectra were investigated using DFT calculations and spectroscopic techniques. The study highlighted the importance of theoretical chemistry in understanding the properties of complex molecules and predicting their potential applications. []
  • Compound Description: This compound exhibits the ability to modulate Janus kinase activity and is considered potentially useful for treating various diseases, including immune-related conditions, skin disorders, myeloid proliferative disorders, and cancer. []
  • Compound Description: C5HN9O8 represents a novel high-energy density material whose crystal structure was determined and refined using powder diffraction data and DFT calculations. The study emphasizes the potential of combining experimental and computational techniques for characterizing novel energetic materials. []

3,3′-(E)-diazene-1,2-diylbis{4-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-1,2,5-oxadiazole} (C10H2N18O12)

  • Compound Description: Similar to C5HN9O8, C10H2N18O12 is a novel high-energy density material characterized by its crystal structure using powder diffraction data. The presence of multiple nitro groups and azoxy linkages highlights its potential as an energetic material. []
  • Compound Description: This compound acts as a Janus kinase inhibitor, targeting diseases associated with Janus kinase activity, including immune-related diseases, skin disorders, myeloid proliferative disorders, and cancer. []

N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives

  • Compound Description: These compounds were synthesized, characterized, and evaluated for their in vitro antibactericidal activity. The study combined experimental and theoretical approaches, including molecular docking, to understand their structure-activity relationships and potential as antibacterial agents. []

4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (C24H16Br2FN3S)

  • Compound Description: The crystal structure of C24H16Br2FN3S was determined, revealing its three-dimensional arrangement and intermolecular interactions. This information is crucial for understanding its physical and chemical properties. []

2-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl) Phenyl]-4, 5-Dihydro-1H-Pyrazol-1-yl}-1, 3-Thiazol-4(5H)-One

  • Compound Description: This compound's structure and properties were investigated using a combination of spectroscopic techniques, DFT calculations, and molecular docking studies. The findings provide valuable insights into its vibrational characteristics, electronic structure, and potential biological activities. []
  • Compound Description: This series of compounds was designed, synthesized, and evaluated for antitubercular activity. Compounds 6b and 6h, with electron-donating substituents on the phenyl ring attached to the pyrazoline ring, showed increased potency against Mycobacterium tuberculosis. Molecular docking studies provided insights into their potential mechanism of action. []
  • Compound Description: These pyrazole-derived hydrazones were synthesized as potential antimicrobial agents. They demonstrated potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii while exhibiting low toxicity to human cells. Mechanistic studies suggest that these compounds may act by disrupting bacterial membranes. []

2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole (C25H17BrFN3S)

  • Compound Description: The crystal structure of C25H17BrFN3S was determined to understand its structural features and packing arrangements. The molecule displays a nearly planar conformation with specific bond lengths and angles. []

3-(2-(5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one (C28H20FN3O2S)

  • Compound Description: The crystal structure of C28H20FN3O2S was determined to understand its three-dimensional structure. The molecule exhibits specific conformations and bond angles that influence its overall shape and potential interactions. []

(4-nitrophenyl) (5-ferrocenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl) methanone (C21H12F3FeN3O3)

  • Compound Description: The crystal structure of C21H12F3FeN3O3 was determined, revealing its three-dimensional arrangement. The molecule features a ferrocene unit linked to a pyrazole ring, suggesting potential applications in organometallic chemistry or materials science. []

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole

  • Compound Description: The crystal structure of this compound reveals its molecular conformation and intermolecular interactions. The study highlights the presence of weak C—H...N interactions and π–π contacts, contributing to its solid-state packing. []
  • Compound Description: This complex molecule's crystal structure was determined, providing detailed insights into its conformation, bond angles, and intermolecular interactions. The presence of multiple aromatic rings and heterocyclic moieties highlights its potential as a building block for more elaborate structures. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: This series of isostructural compounds, with variations in the aryl substituent, was synthesized and characterized by X-ray crystallography. The study highlights the impact of subtle structural modifications on their solid-state packing arrangements. []

2-(3-(4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile heminaphthyldisulfonate

  • Compound Description: This compound demonstrates Janus kinase (JAK) inhibitory activity and is a potential therapeutic agent for treating various diseases, including multiple sclerosis, rheumatoid arthritis, and other immune-related conditions. []
  • Compound Description: The crystal structure of this compound reveals the conformation of the pyrazoline ring and the spatial arrangement of the substituents. The study highlights the presence of weak intermolecular interactions, contributing to its crystal packing. []
  • Compound Description: This compound's crystal structure reveals the spatial arrangement of its constituent atoms and the presence of intermolecular hydrogen bonds, influencing its solid-state packing. This information is essential for understanding its physical and chemical properties. []

2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H pyrozol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CPDFT)

  • Compound Description: CPDFT's structure, electronic properties, and potential biological activity were studied using DFT calculations, spectroscopic techniques, and molecular docking. The study provides valuable insights into the molecule's vibrational characteristics, electron distribution, and possible interactions with biological targets. []
  • Compound Description: This series of copper(II) complexes, incorporating a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety, were synthesized and evaluated for their anticancer activity. Some of these complexes showed promising cytotoxicity against various human cancer cell lines, exceeding the potency of cisplatin. Mechanistic studies suggest that these complexes induce apoptosis through ROS generation and cell cycle arrest. []
  • Compound Description: The crystal structure of this compound was determined to understand its three-dimensional conformation and intermolecular interactions. The study highlights the presence of intramolecular and supramolecular hydrogen bonds, influencing its crystal packing. []
  • Compound Description: Compound 16d, a pyrazolo[3,4-b]pyridine derivative, and its analogue 16e (TAS-116) are potent and selective inhibitors of HSP90α and HSP90β. They demonstrate oral bioavailability and exhibit antitumor effects in an NCI-H1975 xenograft mouse model. X-ray crystallography revealed their unique binding mode at the N-terminal ATP binding site of HSP90. []

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}butan-1-one

  • Compound Description: The crystal structure of this compound provides insights into its conformation and intermolecular interactions. The pyrazole ring exhibits an envelope conformation, while weak C—H⋯O hydrogen bonds form centrosymmetric dimers. []

5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine

  • Compound Description: This compound's crystal structure reveals a near-planar pyrazoline ring and a nitrobenzene unit nearly perpendicular to it. Intermolecular interactions contribute to its solid-state packing. []

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

  • Compound Description: This compound's crystal structure reveals a non-planar conformation and the presence of intermolecular hydrogen bonds influencing its solid-state packing. []

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

  • Compound Description: The crystal structure of this compound reveals specific bond angles and intermolecular hydrogen bonds contributing to its solid-state packing. This information is essential for understanding its physical and chemical properties. []

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

  • Compound Description: This series of compounds displays potent antiproliferative activity against various cancer cell lines. Mechanistic studies suggest that these compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. []
  • Compound Description: The crystal structure of this compound reveals a flattened envelope conformation of the pyrazoline ring and a specific dihedral angle between the aromatic rings. The study highlights the presence of intermolecular C—H⋯O hydrogen bonds, contributing to its crystal packing. []
  • Compound Description: This compound, prepared through a simple synthetic route, exemplifies the accessibility of 4,5-dihydro-1H-pyrazol-1-yl derivatives. The study highlights the role of weak C—H⋯O hydrogen bonds in stabilizing its crystal packing. []

(E)-3-(4-Chlorophenyl)-3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]prop-2-enal

  • Compound Description: The crystal structure of this compound reveals the planar nature of the pyrazole ring and the twisted orientation of the chlorophenyl rings. The study highlights the presence of intermolecular C—H⋯Cl and C—H⋯O interactions, contributing to its crystal packing. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit, highlighting the potential for conformational flexibility in this class of compounds. Weak C—H⋯π interactions contribute to its three-dimensional architecture. []

1-[5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This compound's crystal structure reveals a non-planar conformation and the presence of intermolecular hydrogen bonds, contributing to its solid-state packing. The study also identified the crystal as an inversion twin. []
  • Compound Description: This series of compounds was synthesized and characterized, with their structures confirmed through spectral data analysis. These compounds exhibited good antibacterial activity against four bacterial species. []

N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

  • Compound Description: This series of pyrazole derivatives was synthesized and evaluated for their pharmacological activities. Some compounds exhibited significant platelet antiaggregating activity, along with moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory effects in animal models. []
  • Compound Description: This study describes the synthesis and characterization of a series of novel hybrid molecules incorporating the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit within acridines, tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines, and TRSMs frameworks. []

Properties

Product Name

3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile

IUPAC Name

3-[4-(morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C17H17N5O4/c18-6-1-7-21-12-15(17(23)20-8-10-26-11-9-20)16(19-21)13-2-4-14(5-3-13)22(24)25/h2-5,12H,1,7-11H2

InChI Key

YAMQGYOJDKYSMX-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.